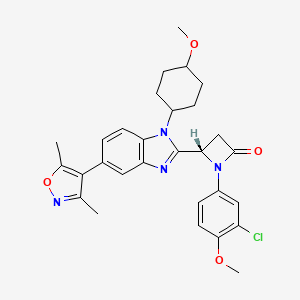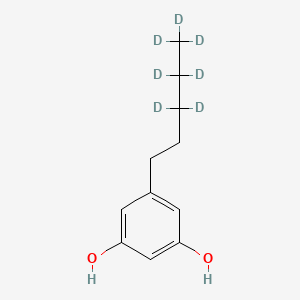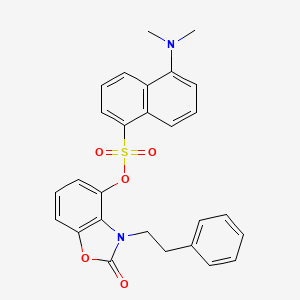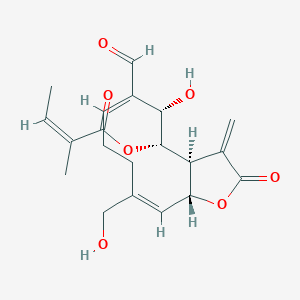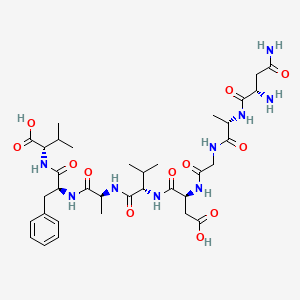
Lactoferrin (322-329) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactoferrin (322-329) (human) is a peptide derived from the larger glycoprotein known as lactoferrin. Lactoferrin is found in various secretory fluids such as milk, saliva, tears, and nasal secretions. It plays a crucial role in the immune system due to its ability to bind iron, which is essential for bacterial growth, thus exhibiting antibacterial, antiviral, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lactoferrin (322-329) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of lactoferrin (322-329) (human) can involve recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding lactoferrin is cloned into an expression vector.
Expression: The vector is introduced into a host organism, such as Escherichia coli or yeast, which then produces the peptide.
Purification: The peptide is extracted and purified using techniques like affinity chromatography and HPLC.
Chemical Reactions Analysis
Types of Reactions
Lactoferrin (322-329) (human) can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like dithiothreitol (DTT).
Substitution: Involves the replacement of one functional group with another, often using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), sodium borohydride.
Substitution: Nucleophilic reagents like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .
Scientific Research Applications
Lactoferrin (322-329) (human) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying protein folding and stability.
Biology: Investigated for its role in immune modulation and antimicrobial activity.
Medicine: Explored for its potential in treating infections, inflammation, and cancer.
Industry: Used in the development of functional foods and nutraceuticals
Mechanism of Action
Lactoferrin (322-329) (human) exerts its effects primarily through its ability to bind iron. By sequestering iron, it inhibits the growth of bacteria and other pathogens that require iron for their metabolism. Additionally, it can interact with cellular receptors to modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Transferrin: Another iron-binding glycoprotein found in blood plasma.
Ovotransferrin: Found in egg whites, also binds iron and exhibits antimicrobial properties.
Melanin Ferritin: Involved in iron storage and detoxification.
Uniqueness
Lactoferrin (322-329) (human) is unique due to its specific sequence and structure, which confer distinct antimicrobial and immunomodulatory properties. Unlike transferrin, which primarily transports iron in the bloodstream, lactoferrin is found in various secretory fluids and plays a more direct role in the immune response .
Properties
Molecular Formula |
C35H53N9O12 |
|---|---|
Molecular Weight |
791.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C35H53N9O12/c1-16(2)27(43-33(53)23(14-26(47)48)41-25(46)15-38-29(49)18(5)39-31(51)21(36)13-24(37)45)34(54)40-19(6)30(50)42-22(12-20-10-8-7-9-11-20)32(52)44-28(17(3)4)35(55)56/h7-11,16-19,21-23,27-28H,12-15,36H2,1-6H3,(H2,37,45)(H,38,49)(H,39,51)(H,40,54)(H,41,46)(H,42,50)(H,43,53)(H,44,52)(H,47,48)(H,55,56)/t18-,19-,21-,22-,23-,27-,28-/m0/s1 |
InChI Key |
QCBUWCQOKPLTDZ-PKRULZLPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


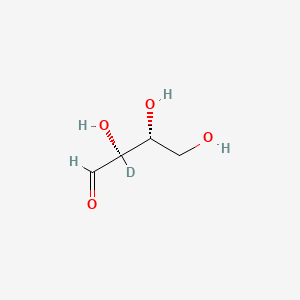
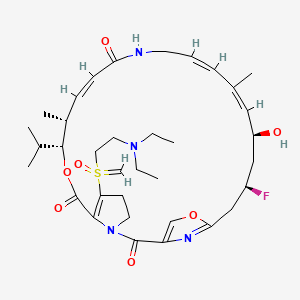
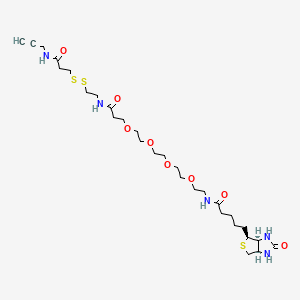

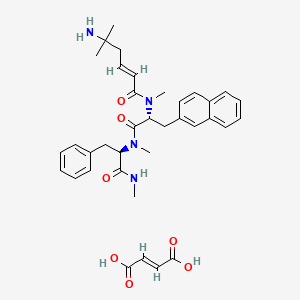
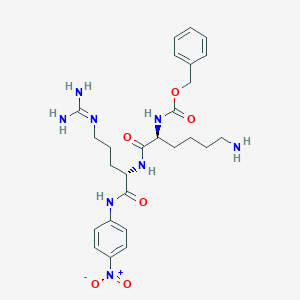
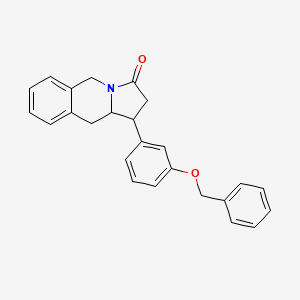
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
